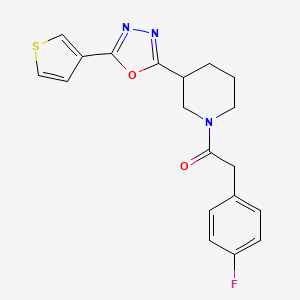
2-(4-Fluorophenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-Fluorophenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H18FN3O2S and its molecular weight is 371.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-Fluorophenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone represents a novel structure that combines various pharmacologically active moieties. Its potential biological activities have garnered interest in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by its molecular formula C19H19FN2OS and has a molecular weight of approximately 348.44 g/mol. The structure incorporates a piperidine ring, a thiophene moiety, and an oxadiazole unit, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- In Vitro Antimicrobial Studies : The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity. A study reported MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong bactericidal effects .
Apoptotic Induction
The compound has been linked to the induction of apoptosis in cancer cells. In particular:
- Mechanism of Action : Research indicated that the compound enhances p53 expression and activates caspase-3 in MCF-7 breast cancer cells, leading to increased apoptotic activity . This suggests a potential role in cancer therapeutics.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. Key observations include:
- Oxadiazole Core : Compounds with the oxadiazole core have been associated with increased hydrophobic interactions with target proteins, enhancing their binding affinity and biological efficacy .
- Piperidine Substituents : Variations in substituents on the piperidine ring significantly affect antimicrobial potency. For example, modifications that enhance electron-donating properties have been shown to improve activity against Gram-positive bacteria .
Case Study 1: Antibacterial Efficacy
A series of derivatives were synthesized to evaluate their antibacterial properties against E. coli and P. aeruginosa. The most active derivative exhibited an MIC of 0.15 µg/mL against E. coli, demonstrating the potential for developing new antibiotics based on this scaffold .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that compounds similar to this compound induced apoptosis more effectively than conventional chemotherapeutics like Tamoxifen . This highlights its potential as a lead compound for further development.
Data Tables
| Compound | Target Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 2-(4-Fluorophenyl)-... | Staphylococcus aureus | 0.22 | Bactericidal |
| 2-(4-Fluorophenyl)-... | E. coli | 0.15 | Bactericidal |
| 2-(4-Fluorophenyl)-... | MCF-7 Cells | N/A | Apoptosis via p53 activation |
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c20-16-5-3-13(4-6-16)10-17(24)23-8-1-2-14(11-23)18-21-22-19(25-18)15-7-9-26-12-15/h3-7,9,12,14H,1-2,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWTZYJLEMUXGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














